molecular formula C15H19Cl2N3O2 B601026 Bendamustine Desmethyl Impurity CAS No. 31349-38-9

Bendamustine Desmethyl Impurity

Cat. No.: B601026
CAS No.: 31349-38-9
M. Wt: 344.24
Attention: For research use only. Not for human or veterinary use.
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Description

Bendamustine Desmethyl Impurity is a useful research compound. Its molecular formula is C15H19Cl2N3O2 and its molecular weight is 344.24. The purity is usually > 95%.
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Mechanism of Action

Target of Action

Bendamustine Desmethyl Impurity, also known as Desmethyl Bendamustine Hydrochloride, is a derivative of Bendamustine, an antineoplastic nitrogen mustard agent . The primary targets of Bendamustine are DNA bases, which it covalently bonds to, causing intra- and inter-strand crosslinks .

Mode of Action

This compound, similar to Bendamustine, is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups . These groups covalently bond to DNA bases, causing intra- and inter-strand crosslinks . This interaction with DNA results in cell death .

Biochemical Pathways

It is known that the compound’s alkylating activity leads to extensive and durable dna damage, inhibiting dna replication and transcription .

Pharmacokinetics

Bendamustine is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity . Cytochrome P450 (CYP) 1A2 oxidation yields the active metabolites γ-hydroxybendamustine and N-desmethyl-bendamustine, at low concentrations, which contribute minimally to cytotoxicity . The systemic exposure to bendamustine is comparable between adult and pediatric patients .

Result of Action

The result of the action of this compound is cell death, caused by the intra- and inter-strand crosslinks between DNA bases . This leads to the inhibition of DNA replication and transcription, disrupting the cell cycle and leading to cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, Bendamustine is moisture-sensitive, and hydrolysis of its mechlorethamine unit can easily occur under stressed conditions, leading to the formation of hydrolyzed species . Furthermore, the minor involvement of CYP1A2 in Bendamustine elimination suggests a low likelihood of drug–drug interactions with CYP1A2 inhibitors .

Properties

IUPAC Name

4-[6-[bis(2-chloroethyl)amino]-1H-benzimidazol-2-yl]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O2.ClH/c16-6-8-20(9-7-17)11-4-5-12-13(10-11)19-14(18-12)2-1-3-15(21)22;/h4-5,10H,1-3,6-9H2,(H,18,19)(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQLSSMJKCGLSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N(CCCl)CCCl)NC(=N2)CCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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